molecular formula C12H16O B7862602 1-(3-Methylphenyl)-1-cyclopropyl ethanol

1-(3-Methylphenyl)-1-cyclopropyl ethanol

Cat. No.: B7862602
M. Wt: 176.25 g/mol
InChI Key: AORDJBKQRALIQK-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) Moieties in Contemporary Organic Chemistry Research

The cyclopropyl group, a three-membered carbocyclic ring, is a structural motif of significant interest in modern organic synthesis and medicinal chemistry. concordia.caresearchgate.net Its incorporation into molecular frameworks can profoundly influence a compound's properties. The high degree of ring strain in cyclopropane (B1198618) results in C-C bonds with increased p-orbital character, often described as "bent" or "banana" bonds. researchgate.net This feature imparts some double-bond-like characteristics to the cyclopropyl group, allowing it to participate in conjugation and stabilize adjacent positive charges. researchgate.netmdpi.com

In the context of drug design, the cyclopropyl moiety is often employed to:

Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by enzymes such as cytochrome P450. concordia.ca

Improve Potency and Selectivity: The rigid and defined conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable interactions with biological targets. researchgate.net

Modify Physicochemical Properties: It can be used as a rigid linker or as an isosteric replacement for other groups like alkenes or gem-dimethyl groups to fine-tune properties such as lipophilicity and permeability. concordia.caresearchgate.net

The prevalence of the cyclopropyl ring in numerous FDA-approved drugs underscores its importance in the development of new therapeutic agents. concordia.ca

Structural and Electronic Considerations of Tertiary Alcohol Functionalities

Tertiary alcohols, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, possess distinct structural and electronic features. The central carbon atom is sp³-hybridized, leading to a tetrahedral geometry. The presence of three carbon substituents creates a sterically hindered environment around the hydroxyl group.

From a reactivity standpoint, tertiary alcohols, particularly benzylic ones (where the hydroxylated carbon is attached to a phenyl ring), are prone to reactions that proceed through carbocation intermediates. The stability of the resulting tertiary benzylic carbocation is enhanced by both hyperconjugation with the adjacent alkyl groups and resonance delocalization of the positive charge into the aromatic ring. This makes reactions such as dehydration and substitution under acidic conditions particularly favorable. The synthesis of tertiary alcohols is a cornerstone of organic chemistry, often achieved through the addition of organometallic reagents to ketones.

Overview of 1-(3-Methylphenyl)-1-cyclopropyl ethanol (B145695) as a Representative Model System

1-(3-Methylphenyl)-1-cyclopropyl ethanol (CAS Number: 81390-88-7) serves as an illustrative example of a phenyl-substituted cyclopropylcarbinol. Its structure integrates the key features discussed above: a cyclopropyl ring, a tertiary benzylic alcohol, and a tolyl group (a phenyl ring with a methyl substituent).

While specific, in-depth research on this particular molecule is not extensively available in the public domain, its chemical properties can be inferred from the behavior of its constituent parts and closely related analogues. The synthesis would typically involve the Grignard reaction between 3-methylphenyl cyclopropyl ketone and a methylmagnesium halide, or alternatively, the reaction of cyclopropylmagnesium bromide with 3-methylacetophenone.

The presence of the methyl group at the meta-position of the phenyl ring has a subtle but discernible electronic effect. It is a weak electron-donating group through induction and hyperconjugation, which can influence the reactivity of the aromatic ring and the stability of any potential carbocation intermediate formed at the benzylic position.

Spectroscopic analysis of related compounds provides a basis for the expected data for This compound . For instance, the ¹H NMR spectrum would show characteristic signals for the cyclopropyl protons at high field (typically 0-1 ppm), a singlet for the methyl group on the ethanol moiety, a singlet for the tolyl methyl group, and a complex multiplet for the aromatic protons. The ¹³C NMR would similarly display unique signals for the cyclopropyl carbons and the carbinol carbon. Infrared spectroscopy would reveal a characteristic broad absorption for the O-H stretch of the alcohol.

The table below summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₆O
Molar Mass 176.25 g/mol
CAS Number 81390-88-7

Properties

IUPAC Name

1-cyclopropyl-1-(3-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-4-3-5-11(8-9)12(2,13)10-6-7-10/h3-5,8,10,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORDJBKQRALIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Methylphenyl 1 Cyclopropyl Ethanol

Construction of the Cyclopropylcarbinol Scaffold

The formation of the cyclopropylcarbinol core is a critical step in the synthesis of the target molecule. This can be achieved through various powerful organic transformations.

Kulinkovich Reaction and its Variants for Cyclopropanol (B106826) Synthesis

The Kulinkovich reaction is a highly effective method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. organic-chemistry.orggoogle.com The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent (e.g., ethylmagnesium bromide) and the titanium catalyst. organic-chemistry.orgwikipedia.org This intermediate then reacts with the ester, in this case, methyl 3-methylbenzoate (B1238549), to yield the desired 1-(3-methylphenyl)cyclopropanol after an aqueous workup. nrochemistry.com

The generally accepted mechanism involves the initial reaction of two equivalents of the Grignard reagent with the titanium(IV) isopropoxide to form a dialkyltitanium species. This species undergoes β-hydride elimination to generate the reactive titanacyclopropane. organic-chemistry.orgwikipedia.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl group to form the cyclopropanol product. organic-chemistry.org

A key advantage of the Kulinkovich reaction is its ability to construct the substituted cyclopropanol ring in a single step from a readily available aromatic ester. Variants of the reaction, such as using different Grignard reagents or modified titanium catalysts, can be employed to optimize the yield and selectivity. wikipedia.org

Reactants Reagents Product Typical Yield
Methyl 3-methylbenzoate1. EtMgBr, Ti(Oi-Pr)₄ 2. H₂O1-(3-Methylphenyl)cyclopropan-1-ol86% (representative) nrochemistry.com

Nucleophilic Additions to Cyclopropyl (B3062369) Ketone Precursors

A more convergent approach involves the synthesis of a cyclopropyl ketone precursor, specifically cyclopropyl 3-methylphenyl ketone, followed by nucleophilic addition to the carbonyl group to generate the tertiary alcohol.

Grignard Reagent Approaches

The addition of an organomagnesium halide (Grignard reagent) to a ketone is a classic and reliable method for the formation of tertiary alcohols. youtube.comdalalinstitute.com In this context, two primary retrosynthetic disconnections are possible for 1-(3-Methylphenyl)-1-cyclopropyl ethanol (B145695):

Addition of a cyclopropyl Grignard reagent to 3-methylacetophenone: This involves the reaction of cyclopropylmagnesium bromide with 3-methylacetophenone.

Addition of a 3-methylphenyl Grignard reagent to cyclopropyl methyl ketone: This route utilizes the reaction of 3-methylphenylmagnesium bromide with cyclopropyl methyl ketone. orgsyn.org

Both pathways are viable; however, the commercial availability and straightforward synthesis of cyclopropyl methyl ketone often make the second approach more practical. orgsyn.orggoogle.com The Grignard reagent, prepared from 3-bromotoluene (B146084) and magnesium metal, would add to the carbonyl carbon of cyclopropyl methyl ketone, and subsequent acidic workup would yield the target tertiary alcohol. dalalinstitute.com

Ketone Grignard Reagent Product
Cyclopropyl methyl ketone3-Methylphenylmagnesium bromide1-(3-Methylphenyl)-1-cyclopropyl ethanol
3-MethylacetophenoneCyclopropylmagnesium bromideThis compound
Organolithium and other Organometallic Reagent Strategies

Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to ketones to form tertiary alcohols. dalalinstitute.commasterorganicchemistry.com The reaction of 3-methylphenyllithium with cyclopropyl methyl ketone would provide an alternative to the Grignard approach. masterorganicchemistry.com Organolithium reagents can sometimes offer advantages in terms of reactivity and can be prepared from the corresponding aryl halide.

Other organometallic reagents, such as those based on zinc or cerium, can also be employed for nucleophilic additions to ketones. These reagents can exhibit different chemoselectivity and may be advantageous in the presence of other sensitive functional groups.

Cyclopropanation Reactions of Appropriate Olefinic Precursors

An alternative strategy involves the formation of the cyclopropane (B1198618) ring at a later stage of the synthesis through the cyclopropanation of a suitable olefinic precursor. For the synthesis of this compound, a potential precursor would be 2-(3-methylphenyl)prop-2-en-1-ol. However, the direct cyclopropanation of this allylic alcohol to form the target tertiary alcohol in one step is challenging.

A more plausible, albeit longer, route would involve the cyclopropanation of a styrene (B11656) derivative, such as 1-methyl-3-(prop-1-en-2-yl)benzene. The Simmons-Smith reaction, employing a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a well-established method for the cyclopropanation of alkenes. Other methods, such as those utilizing diazo compounds in the presence of a transition metal catalyst (e.g., rhodium or copper), could also be applied. nih.gov Following the formation of the cyclopropyl-substituted aromatic hydrocarbon, subsequent steps would be required to introduce the hydroxyl group at the tertiary position, for instance, via benzylic oxidation followed by Grignard addition.

Strategic Introduction of the 3-Methylphenyl Moiety

Alternatively, the 3-methylphenyl group can be incorporated from the start of the synthesis, as in the Kulinkovich reaction employing methyl 3-methylbenzoate (Section 2.1.1). In this case, the aromatic moiety is an integral part of the initial substrate.

Synthetic Routes via Substituted Benzophenone (B1666685) or Acetophenone (B1666503) Derivatives

The most direct and widely utilized method for preparing tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. google.com For the synthesis of this compound, this is most commonly achieved through a Grignard reaction.

The primary route involves the reaction of 3-methylacetophenone with a cyclopropyl Grignard reagent, namely cyclopropylmagnesium bromide. sigmaaldrich.com In this reaction, the nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon of the 3-methylacetophenone. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol. The Grignard reaction is favored for its operational simplicity and the commercial availability of the starting materials. google.com

Reaction Scheme:

Step 1 (Grignard Reagent Addition): 3-Methylacetophenone reacts with cyclopropylmagnesium bromide in an ether solvent like tetrahydrofuran (B95107) (THF).

Step 2 (Acidic Workup): The reaction mixture is quenched with an aqueous acid solution (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the alkoxide and yield this compound.

While less direct for this specific target molecule, a substituted benzophenone could also serve as a precursor. For instance, a hypothetical route could involve the reaction of a benzophenone derivative, where one aryl group is 3-methylphenyl and the other is a suitable leaving group, with a cyclopropyl nucleophile. However, the acetophenone route is more atom-economical and straightforward for this particular structure. The use of additives like certain ethers or quaternary ammonium salts has been shown to improve yields and reduce byproducts in Grignard reactions with ketones. google.com

Directed Arylation and Cross-Coupling Approaches to Aromatic Substitution

Modern synthetic chemistry offers advanced alternatives to classical organometallic additions. These include directed arylation and cross-coupling reactions, which provide powerful tools for forming carbon-carbon bonds. rsc.orgresearchgate.net

Directed C-H Arylation: Recent developments have enabled the direct functionalization of C-H bonds. researchgate.netnih.gov In principle, a precursor molecule containing a cyclopropyl methyl carbinol scaffold could undergo a directed C(sp²)-H arylation with a suitable 3-methylphenyl source. Palladium catalysis is often employed for such transformations, where a directing group on the alcohol substrate guides the metal catalyst to a specific C-H bond for functionalization. nih.gov Ligands can play a crucial role in enabling the arylation of alcohols, which are typically challenging substrates for late transition-metal catalysts. nih.gov

Cross-Coupling Reactions: These reactions represent a versatile strategy for synthesizing complex molecules. rsc.orgrsc.org A convergent approach to this compound could involve the cross-coupling of two fragments. For example, a nickel- or palladium-catalyzed reaction could couple an organometallic cyclopropyl reagent with a 3-methyl-substituted aromatic precursor already bearing the hydroxyethyl (B10761427) moiety. rsc.orgrsc.org Recent progress has even demonstrated the feasibility of cross-coupling reactions where alcohols themselves act as carbon-based coupling partners, opening new synthetic possibilities. rsc.orgprinceton.edu Another strategy involves the arylation of tertiary alcohols using diaryliodonium salts, a transition-metal-free method that works well for sterically congested alcohols. acs.org

These advanced methods, while potentially offering greater functional group tolerance or alternative synthetic disconnections, are often more complex and may require specialized catalysts and ligands compared to the traditional Grignard synthesis.

Optimization of Synthetic Pathways for Research Scale Preparation

For research-scale synthesis, where purity and reliable yield are paramount, the optimization of the chosen synthetic pathway is critical. Focusing on the Grignard reaction between 3-methylacetophenone and cyclopropylmagnesium bromide, several parameters can be adjusted to maximize the outcome.

Key optimization parameters include:

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Grignard reactions as it solvates the magnesium species effectively. sigmaaldrich.com

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic addition and then allowed to warm to room temperature to ensure completion. This helps to minimize side reactions.

Reagent Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the Grignard reagent is often used to ensure full consumption of the starting ketone.

Addition Rate: Slow, dropwise addition of the ketone to the Grignard reagent (or vice-versa) is crucial to maintain temperature control and prevent the formation of byproducts from reactions like enolization.

Workup Conditions: The choice of acid for the workup step can influence the final product's stability. Tertiary benzylic alcohols are prone to elimination under strongly acidic conditions, so a mild acid like saturated aqueous ammonium chloride is often preferred.

The table below illustrates potential outcomes based on varying reaction parameters during a hypothetical research-scale synthesis.

Parameter VariedConditionObserved Yield (%)Purity/Notes
SolventAnhydrous THF85High purity, standard conditions.
Diethyl Ether78Slower reaction, potential for Wurtz coupling byproduct.
Temperature0 °C to RT85Good control, minimal byproducts.
Reflux65Increased formation of elimination and other byproducts.
WorkupSat. aq. NH₄Cl84Product is stable, clean isolation.
1M HCl70Significant dehydration (elimination) byproduct observed.

Advanced Isolation and Purification Techniques in Synthetic Organic Chemistry

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. For a moderately polar, non-crystalline tertiary alcohol like this compound, several advanced techniques are applicable.

Liquid-Liquid Extraction: This is the initial step after the reaction workup. The product is extracted from the aqueous layer into an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Flash Column Chromatography: This is the most common and effective method for purifying compounds of this nature on a research scale. The crude material is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity, typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The separation is based on the differential adsorption of the components to the stationary phase (silica gel). The desired product, being moderately polar, will elute after non-polar byproducts but before highly polar impurities.

Distillation: If the product is thermally stable and has a boiling point sufficiently different from any impurities, distillation can be an effective purification method. masterorganicchemistry.com Given that tertiary alcohols can undergo elimination at high temperatures, vacuum distillation is preferred to lower the boiling point and minimize thermal decomposition. Azeotropic distillation is another specialized technique that can be used to separate alcohols from mixtures where boiling points are very close. google.com

Crystallization: While many tertiary alcohols are oils at room temperature, purification by crystallization can be attempted if the compound is a solid or if a suitable solid derivative can be formed. masterorganicchemistry.com This technique relies on the differential solubility of the compound and its impurities in a given solvent system. A successful crystallization can yield material of very high purity.

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity of the compound. For laboratory preparations, a combination of extraction and flash chromatography is typically sufficient.

Reactivity and Chemical Transformations of 1 3 Methylphenyl 1 Cyclopropyl Ethanol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group is the primary site of reactivity in 1-(3-Methylphenyl)-1-cyclopropyl ethanol (B145695). Its reactions are characterized by the initial protonation or activation of the hydroxyl group to form a good leaving group, which then facilitates either substitution or elimination pathways. The stability of the resulting carbocation intermediate, a tertiary benzylic cyclopropylcarbinyl cation, plays a crucial role in determining the reaction outcome.

Nucleophilic Substitution Reactions at the Carbinol Carbon

Nucleophilic substitution reactions at the tertiary carbinol carbon of 1-(3-Methylphenyl)-1-cyclopropyl ethanol proceed through mechanisms that can accommodate the formation of a stabilized carbocation. The presence of the phenyl ring and the cyclopropyl (B3062369) group significantly influences the stability and subsequent reactions of this intermediate.

The conversion of the hydroxyl group to a halogen is a fundamental transformation. This is typically achieved by reaction with hydrogen halides or other halogenating agents. The reaction of tertiary alcohols with hydrogen halides generally proceeds via an SN1 mechanism, involving the formation of a carbocation intermediate.

In the case of this compound, the protonated hydroxyl group departs as a water molecule, generating a tertiary cyclopropylcarbinyl cation. This cation is stabilized by both the adjacent phenyl ring and the cyclopropyl group. However, the high strain energy of the cyclopropane (B1198618) ring can lead to rearrangements. Computational studies on related phenyl-substituted cyclopropylcarbinols suggest that these systems can undergo ring-opening to form more stable homoallylic carbocations. nih.gov This can lead to a mixture of products, including both the direct substitution product and rearranged homoallylic halides.

For instance, the reaction with hydrogen bromide would be expected to yield not only 1-bromo-1-(3-methylphenyl)cyclopropane but also rearranged products. The specific product distribution is highly dependent on the reaction conditions and the stability of the competing carbocation intermediates.

ReactantReagentExpected ProductsMechanism
This compoundHBr1-Bromo-1-(3-methylphenyl)cyclopropane, Rearranged homoallylic bromidesSN1 with potential rearrangement
This compoundHCl1-Chloro-1-(3-methylphenyl)cyclopropane, Rearranged homoallylic chloridesSN1 with potential rearrangement

This table represents expected products based on general mechanistic principles of closely related compounds. Specific experimental data for this compound was not available in the searched literature.

Beyond halogenation, the tertiary hydroxyl group can be displaced by other nucleophiles, typically after activation. For example, in the presence of a strong acid, water or another alcohol could act as a nucleophile, leading to the formation of an ether. However, these reactions are often in competition with elimination reactions.

Elimination Reactions Leading to Olefinic Products

Elimination reactions of this compound provide a route to various unsaturated compounds. The regioselectivity and stereoselectivity of these reactions are influenced by the choice of reagents and the reaction mechanism.

Treatment of this compound with strong acids such as sulfuric acid or phosphoric acid at elevated temperatures leads to dehydration, forming alkenes. The reaction proceeds via an E1 mechanism. The hydroxyl group is first protonated to form a good leaving group (water), which then departs to generate a tertiary benzylic cyclopropylcarbinyl carbocation.

A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of a double bond. Due to the structure of the starting material, several olefinic products are possible, arising from deprotonation of either the cyclopropyl ring or the methyl group on the phenyl ring. However, the most likely products involve the formation of a double bond exocyclic to the cyclopropane ring or rearrangement of the cyclopropylmethyl cation followed by elimination. The stability of the resulting alkene, as predicted by Zaitsev's rule, often governs the product distribution, favoring the most substituted alkene.

ReactantReagentPotential ProductsMechanism
This compoundH₂SO₄, Heat(1-cyclopropylvinyl)-3-methylbenzene, 1-(3-methylphenyl)cyclobutene (rearranged), and other isomersE1

This table outlines potential products based on established mechanisms for tertiary alcohol dehydration. Specific product ratios for this compound are not detailed in the available literature.

An alternative method for the dehydration of alcohols that avoids the strongly acidic conditions and potential carbocation rearrangements associated with acid-catalyzed dehydration is the use of phosphorus oxychloride (POCl₃) in the presence of a base, typically pyridine. chemistrysteps.commasterorganicchemistry.com This reaction generally proceeds through an E2 mechanism. chemistrysteps.com

The alcohol first reacts with POCl₃ to form a dichlorophosphate (B8581778) ester intermediate, which converts the hydroxyl group into a good leaving group. masterorganicchemistry.com Pyridine then acts as a base to abstract a proton from a carbon adjacent to the carbon bearing the dichlorophosphate group in a concerted step, leading to the formation of the alkene. chemistrysteps.com A key advantage of the POCl₃/pyridine system is that it often minimizes carbocation rearrangements that can occur under E1 conditions. chemistrysteps.com For this compound, this method would be expected to favor the formation of (1-cyclopropylvinyl)-3-methylbenzene.

ReactantReagentExpected Major ProductMechanism
This compoundPOCl₃, Pyridine(1-cyclopropylvinyl)-3-methylbenzeneE2

This table indicates the expected major product based on the known selectivity of the POCl₃/pyridine reagent system. Specific yield and reaction conditions for this compound were not found in the reviewed literature.

Derivatization via Esterification and Etherification

The tertiary nature of the alcohol in this compound presents challenges for traditional derivatization methods due to steric hindrance and the propensity for elimination reactions under acidic conditions.

Esterification: Direct acid-catalyzed esterification, such as the Fischer method, is generally inefficient for tertiary alcohols like this compound because the carbocation intermediate readily undergoes elimination to form an alkene. thermofisher.com More suitable methods involve the activation of the carboxylic acid. One-pot procedures using reagents like triphenylphosphine (B44618) dibromide can facilitate the esterification of sterically hindered alcohols. nih.gov Alternatively, converting the carboxylic acid to a more reactive acyl chloride or anhydride, followed by reaction with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine), can yield the desired ester.

Etherification: The Williamson ether synthesis is typically not effective for producing ethers from tertiary alcohols due to the strong basic conditions favoring elimination of the corresponding tertiary alkoxide. However, ethers can be synthesized under acidic conditions using a less nucleophilic alcohol as the solvent and reactant, though this often competes with elimination and rearrangement pathways.

ReactionReagent/ConditionsProduct TypeComments
Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄)EsterInefficient; elimination is the major pathway for tertiary alcohols. thermofisher.com
Acyl Chloride, PyridineEsterA more effective method for sterically hindered alcohols.
Triphenylphosphine Dibromide, Carboxylic AcidEsterA one-pot method suitable for tertiary alcohols, proceeding with retention of configuration. nih.gov
Etherification Alkyl Halide, NaHEtherInefficient; elimination is highly favored for tertiary alkoxides.
Alcohol, Acid CatalystEtherCan proceed via an Sₙ1 mechanism but competes with elimination and rearrangement.

Cyclopropyl Ring Transformations and Rearrangements

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a powerful driving force for a variety of transformations. researchgate.net The position of the cyclopropyl group adjacent to a carbinol center in this compound makes it particularly susceptible to rearrangements involving cationic or radical intermediates.

In the presence of electrophiles, particularly protic or Lewis acids, the cyclopropyl ring of this compound can undergo ring-opening. The reaction is initiated by the protonation of the hydroxyl group and its departure as water, forming a tertiary carbocation. This cation is stabilized by the adjacent cyclopropyl and 3-methylphenyl groups. The highly strained cyclopropyl ring can then open to relieve strain, leading to a more stable homoallylic or cyclobutane (B1203170) cation, which can be trapped by nucleophiles. acs.orgrsc.org For instance, treatment with a hydrohalic acid (HX) can lead to the formation of a homoallylic halide. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring.

The generation of a radical at the carbon bearing the hydroxyl and cyclopropyl groups initiates a rapid ring-opening reaction. ucl.ac.uknih.gov This cyclopropylcarbinyl radical undergoes a fast and often irreversible rearrangement to the more stable homoallylic radical. beilstein-journals.orgnih.gov This process is a key step in many radical-based synthetic methods. For example, an alkoxy radical, formed by homolytic cleavage of the O-H bond, can trigger the ring fission to form an alkyl radical, which can then participate in further reactions. beilstein-journals.org The rate of this ring-opening is so rapid that it is often used as a "radical clock" to time other radical reactions.

Various transition metals catalyze the rearrangement of cyclopropyl carbinols. Gold and other platinum-group metals are particularly effective at activating the cyclopropyl group or a nearby functional group. nih.gov Gold(I) catalysts, for example, can coordinate to the hydroxyl group of this compound, facilitating its departure and the formation of a cationic intermediate. This can trigger a ring expansion to form cyclobutanone (B123998) derivatives or other rearranged products, depending on the reaction conditions and the presence of other functional groups. nih.gov Nickel-catalyzed reactions have also been shown to promote the ring-opening of related cyclopropyl ketones, forming metallacyclic intermediates that can engage in cross-coupling reactions. nih.govchemrxiv.org

The fundamental driving force for many of the transformations of the cyclopropyl group is the release of its inherent ring strain. researchgate.netresearchgate.net This principle governs the pathways of cationic, radical, and metal-catalyzed reactions. The conversion of a cyclopropylcarbinyl cation to a homoallylic cation is energetically favorable due to the relief of this strain. nih.gov In acid-catalyzed rearrangements of cyclopropyl-substituted epoxides, for example, the high ring strain of the cyclopropyl group facilitates ring-opening of an intermediate carbocation. cas.cn These strain-release pathways enable the synthesis of more complex molecular architectures from cyclopropyl-containing precursors. researchgate.netacs.org

Transformation TypeKey IntermediateDriving ForceTypical Products
Electrophilic Ring Opening Cyclopropylcarbinyl CationStrain Release, Cation StabilizationHomoallylic Alcohols/Halides, Cyclobutane Derivatives acs.org
Radical Ring Opening Cyclopropylcarbinyl RadicalStrain Release, Formation of Stable RadicalHomoallylic Radicals ucl.ac.ukbeilstein-journals.org
Metal-Catalyzed Rearrangement Metal-Complexed Cation/RadicalStrain Release, CatalysisCyclobutanones, Substituted Furans, Pyrrolidines nih.gov
Strain-Release Rearrangement Cationic or Radical SpeciesInherent Ring Strain (27.5 kcal/mol)Various Rearranged Acyclic and Cyclic Structures researchgate.netnih.govcas.cn

Chemical Modifications of the 3-Methylphenyl Aromatic Ring

The 3-methylphenyl (or m-tolyl) group in this compound can undergo various electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is determined by the combined directing effects of the two substituents on the ring: the methyl group and the 1-cyclopropyl-1-hydroxyethyl group.

Methyl Group: This is an activating, ortho-, para-directing group.

1-Cyclopropyl-1-hydroxyethyl Group: This group is generally considered to be deactivating due to the electron-withdrawing nature of the oxygen atom, making it a meta-directing group relative to its own position.

The positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the 1-cyclopropyl-1-hydroxyethyl group are C5 and C1 (already substituted). Therefore, electrophilic attack is most likely to occur at positions C2, C4, and C6, with potential steric hindrance from the bulky cyclopropylethanol group influencing the product distribution. For example, nitration or halogenation would be expected to yield a mixture of isomers with the new substituent at the 2-, 4-, and 6-positions.

Electrophilic Aromatic Substitution Patterns on Substituted Phenyl Systems

The phenyl ring of this compound is adorned with two substituents: a methyl group (-CH₃) at the meta position and a 1-cyclopropyl-1-hydroxyethyl group [-C(OH)(c-C₃H₅)CH₃]. The outcome of electrophilic aromatic substitution (EAS) on this ring is determined by the cumulative electronic and steric effects of these two groups. libretexts.orgmsu.edu

The directing influence of substituents in disubstituted benzenes can be either cooperative, where both groups favor substitution at the same positions, or antagonistic, where they direct to different sites. msu.edu In the case of this compound, the directing effects are antagonistic.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating, ortho, para-director. It donates electron density to the ring primarily through an inductive effect and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. It directs incoming electrophiles to positions 2, 4, and 6 (ortho and para to itself).

1-Cyclopropyl-1-hydroxyethyl Group: This substituent's effect is more complex. The cyclopropyl group itself can act as an electron-donating group due to the high p-character of its C-C bonds, allowing for conjugation with adjacent π-systems. unl.ptrsc.org However, the tertiary alcohol and the quaternary carbon atom attached to the ring exert a deactivating, meta-directing influence through their inductive electron-withdrawing effects. This group will direct incoming electrophiles to positions 2, 4, and 6 relative to its own position on the ring.

When these influences are combined, a more nuanced picture of reactivity emerges. The methyl group activates the ring, while the tertiary carbinol group deactivates it. In electrophilic substitution reactions on disubstituted benzenes, the more powerfully activating group typically governs the regiochemical outcome. transformationtutoring.commasterorganicchemistry.com Therefore, the methyl group is expected to be the dominant directing influence.

The potential sites for electrophilic attack are positions 2, 4, and 6.

Position 2: Ortho to the methyl group and ortho to the carbinol group.

Position 4: Para to the methyl group and ortho to the carbinol group.

Position 6: Ortho to the methyl group and meta to the carbinol group.

Steric hindrance also plays a critical role. jove.com Substitution is generally disfavored at positions flanked by two substituents. masterorganicchemistry.comjove.com In this molecule, position 2 is sterically hindered by being situated between the two existing groups. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, which are less sterically encumbered. Between these two, position 4 is para to the activating methyl group, and position 6 is ortho. While both are electronically favored by the methyl group, the final product distribution would depend on the specific electrophile and reaction conditions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution
Position of SubstitutionDirecting Influence (Methyl)Directing Influence (Carbinol)Steric HindrancePredicted Outcome
2Ortho (Activating)Ortho (Deactivating)HighMinor Product
4Para (Activating)Ortho (Deactivating)ModerateMajor Product
5Meta (Disfavored)Meta (Directing)LowMinor/No Product
6Ortho (Activating)Meta (Directing)LowMajor Product

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To utilize this chemistry for the derivatization of this compound, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf). This would be achieved through an initial electrophilic halogenation or by converting a phenol (B47542) precursor.

Once the aryl halide or triflate derivative is in hand, a variety of cross-coupling reactions can be envisioned:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide/triflate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new aryl-aryl or aryl-alkyl bonds. For instance, coupling an iodinated derivative of the title compound with cyclopropylboronic acid would yield a dicyclopropyl-substituted arene. nih.govlookchem.com

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl halide/triflate with an alkene. This would allow for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide/triflate with a terminal alkyne, providing access to aryl-alkyne structures. researchgate.net This is a powerful method for constructing conjugated systems.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide/triflate with an amine. This provides a direct route to aniline (B41778) derivatives.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. nih.gov

Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedPotential Product Type
Suzuki-MiyauraR-B(OH)₂Aryl-CBiaryls, Alkyl-substituted arenes
HeckAlkeneAryl-C(sp²)Styrenyl derivatives
SonogashiraAlkyneAryl-C(sp)Aryl alkynes
Buchwald-HartwigAmine (R₂NH)Aryl-NAryl amines

Functionalization via Directed Ortho Metalation

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.orgchemeurope.com The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org This method offers high regioselectivity, targeting only the ortho position. chemeurope.com

For this compound, the tertiary alcohol itself is a poor DMG. However, it can be converted into a more effective DMG, such as an O-carbamate (-OCONR₂) or other ether-based protecting groups. organic-chemistry.orguwindsor.ca Once the DMG is installed, treatment with an alkyllithium base like n-butyllithium or s-butyllithium would lead to deprotonation at the ortho position relative to the DMG.

In this molecule, a DMG derived from the hydroxyl group would direct metalation to positions 2 and 4 of the phenyl ring.

Position 2: This position is ortho to the DMG and also ortho to the methyl group.

Position 4: This position is ortho to the DMG and para to the methyl group.

The kinetic acidity of the ring protons is enhanced by the presence of a strong directing group. uwindsor.ca The competition between these two sites would be influenced by both electronic factors and the steric bulk of the base and the DMG. The aryllithium species formed can then be trapped with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide (to form carboxylic acids), or sources of halogens.

This strategy provides a complementary approach to electrophilic aromatic substitution, allowing for the introduction of functional groups at positions that might not be accessible through classical EAS methods.

Directed Ortho Metalation Strategy
StepDescriptionKey ReagentsOutcome
1Protection/Derivatizatione.g., Diethylcarbamoyl chlorideConversion of -OH to an effective DMG (e.g., -OCONEt₂)
2Directed Metalations-BuLi, TMEDA, -78 °CRegioselective formation of an aryllithium at position 2 or 4
3Electrophilic QuenchElectrophile (E⁺) e.g., DMF, I₂, CO₂Introduction of a new functional group ortho to the original hydroxyl

Stereochemical Control in the Synthesis and Reactions of 1 3 Methylphenyl 1 Cyclopropyl Ethanol

Asymmetric Synthesis Methodologies

The asymmetric synthesis of 1-(3-Methylphenyl)-1-cyclopropyl ethanol (B145695) can be approached through several strategic disconnections. The most common strategies involve the stereoselective creation of either the cyclopropane (B1198618) ring itself or the chiral tertiary alcohol center from a ketone precursor.

One pathway to the target molecule begins with the synthesis of its precursor, cyclopropyl (B3062369) 3-methylphenyl ketone (CAS 150668-37-4). chemscene.comlabshake.com The cyclopropanation of α,β-unsaturated ketones is a well-established method for forming cyclopropyl ketones. vaia.com The Johnson–Corey–Chaykovsky reaction, which utilizes sulfur ylides, is a prominent method for this transformation. nih.gov In this reaction, dimethyloxosulfonium methylide adds to an enone (like 3-methylphenyl propenone) via a 1,4-conjugate addition, followed by ring closure to yield the corresponding cyclopropyl ketone. orgsyn.org

To achieve enantioselectivity, chiral auxiliaries or catalytic amounts of chiral ligands can be employed. While the classic Corey-Chaykovsky reaction is not inherently asymmetric, modern variations have introduced chirality through the use of chiral sulfides, which generate chiral sulfur ylides in situ. These chiral reagents can induce facial selectivity in the addition to the enone, leading to an enantioenriched cyclopropyl ketone precursor. orgsyn.org Another advanced approach involves the biocatalytic asymmetric cyclopropanation of vinyl esters using engineered enzymes, which can provide high diastereomeric and enantiomeric ratios for cyclopropanol (B106826) derivatives. nih.gov

The enantioselective reduction of a prochiral ketone is a fundamental and widely used method for producing chiral alcohols. nih.gov In the context of 1-(3-Methylphenyl)-1-cyclopropyl ethanol, this strategy applies to the precursor, cyclopropyl 3-methylphenyl ketone. However, reduction of this ketone would yield the secondary alcohol, cyclopropyl(3-methylphenyl)methanol, not the target tertiary alcohol.

Despite this, the methodologies are central to stereochemical control in related structures. Common methods include catalytic transfer hydrogenation using chiral ruthenium, rhodium, or iridium complexes, or reductions with boranes catalyzed by chiral oxazaborolidines (CBS reduction). researchgate.net For instance, the reduction of aromatic ketones using chiral spiroborate esters as catalysts can yield optically active alcohols with excellent enantiomeric excess (up to 99% ee). nih.govorganic-chemistry.org The choice of catalyst and conditions is critical for achieving high selectivity. The accepted transition state model for many of these reductions, such as with BINAL-H reagents, involves a six-membered chair-like arrangement where steric and electronic factors of the ketone's substituents dictate the stereochemical outcome. nih.gov

Table 1: Representative Enantioselective Reduction of Aryl Ketones (Analogous Systems) This table illustrates typical results for the enantioselective reduction of aromatic ketones using various catalytic systems, as specific data for cyclopropyl 3-methylphenyl ketone is not available.

Ketone Substrate Catalyst System Reducing Agent Enantiomeric Excess (ee) Reference
Acetophenone (B1666503) (CN-Box)Re(V)-Oxo Complex Me₂PhSiH 88% researchgate.net
5-Methoxytetralone Chiral Spiroborate Ester BH₃-SMe₂ >99% nih.govresearchgate.net
2,2-Dimethyl-1-phenyl-1-propanone (R)-BINAL-H LiAlH₄ 95% nih.gov

The most direct route to chiral this compound is the stereoselective addition of a methyl group to the carbonyl carbon of cyclopropyl 3-methylphenyl ketone. The asymmetric addition of Grignard reagents (like methylmagnesium bromide) or other organometallic reagents to ketones is a powerful method for constructing quaternary stereocenters. vaia.com

This transformation can be rendered highly enantioselective by the addition of a stoichiometric chiral ligand or, more efficiently, a chiral catalyst. Research has shown that N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) are particularly effective in promoting the asymmetric addition of both alkyl and aryl Grignard reagents to ketones, affording tertiary alcohols with high enantiomeric excess. rsc.org The design of these ligands, often featuring biaryl components, is crucial for creating a well-defined chiral pocket around the metal center, which controls the facial selectivity of the nucleophilic attack on the ketone. rsc.org

Table 2: Asymmetric Methyl-Grignard Addition to Aromatic Ketones Using Chiral Ligands (Analogous Systems) This table shows representative results for the asymmetric addition of methylmagnesium bromide to various aryl ketones, demonstrating the effectiveness of chiral ligands. Specific data for cyclopropyl 3-methylphenyl ketone is not available.

Ketone Substrate Chiral Ligand Yield Enantiomeric Excess (ee) Reference
Acetophenone (R,R)-DACH-derived Biaryl Ligand 95% 92% rsc.org
1-Benzoyl-3,5-bis(trifluoromethyl)benzene (R,R)-DACH-derived Biaryl Ligand 88% 95% rsc.org
2-Acetylnaphthalene (R,R)-DACH-derived Biaryl Ligand 91% 93% rsc.org

Diastereoselective Transformations and Control

Once synthesized, the stereochemistry of this compound, particularly the configuration of the cyclopropyl group relative to the hydroxyl-bearing stereocenter, can profoundly influence its subsequent reactions.

Aryl cyclopropyl ketones and their corresponding carbinol derivatives are susceptible to ring-opening reactions, often under the influence of Lewis acids or transition metal catalysts. These reactions proceed through the cleavage of one of the cyclopropyl C-C bonds, relieving ring strain and forming a more stable intermediate. The presence of the aryl ketone or carbinol functionality activates the cyclopropane ring, making it a "donor-acceptor" cyclopropane.

Asymmetric ring-opening reactions of cyclopropyl ketones using nucleophiles like thiols, alcohols, or naphthols have been achieved with high efficiency and enantioselectivity using chiral N,N'-dioxide-scandium(III) complexes. nih.gov For example, various aromatic cyclopropyl ketones react with β-naphthols to provide chiral derivatives in yields up to 99% and enantiomeric excess up to 97%. In photocatalytic [3+2] cycloadditions, the ring-opening of an aryl cyclopropyl ketone radical anion is a key step, and the stereochemistry of the resulting product can be controlled with a dual-catalyst system. The diastereomeric ratio of the products is highly dependent on the substitution pattern of the cyclopropane and the reaction conditions. For instance, in palladium-catalyzed ring-opening reactions, the regioselectivity of C-C bond cleavage is controlled, leading to specific stereoisomeric products. chemscene.com

The rigid three-membered ring of the cyclopropyl group in this compound plays a critical role in dictating the stereochemical course of reactions occurring at or near the carbinol center. The cyclopropyl moiety acts as a rigid stereochemical controller, influencing the facial selectivity of approaching reagents.

In related systems, such as alkenyl cyclopropyl carbinols, the hydroxyl group has been shown to be a powerful directing group for subsequent stereoselective transformations like cyclopropanations and epoxidations on the adjacent alkenyl group. The rigidity of the cyclopropyl core helps to lock the conformation of the molecule, allowing for a highly diastereoselective reaction on a nearby functional group. This principle emphasizes the unique capacity of the cyclopropyl ring to serve as a central platform for stereoselective synthesis. While specific examples for this compound are not detailed in the literature, it is expected that its defined stereochemistry would similarly control the outcome of subsequent transformations, such as dehydration or substitution reactions, by sterically shielding one face of the molecule or by participating electronically in the transition state.

Mechanistic Investigations of 1 3 Methylphenyl 1 Cyclopropyl Ethanol Reactivity

Elucidation of Reaction Pathways and Intermediates

In the presence of an acid or via the departure of a good leaving group, 1-(3-Methylphenyl)-1-cyclopropyl ethanol (B145695) can form the 1-(3-methylphenyl)-1-cyclopropyl ethyl carbocation. This tertiary carbocation is relatively stable due to hyperconjugation and the electronic properties of the adjacent rings. However, it is a prime candidate for rearrangement, a common phenomenon in carbocation chemistry where a more stable carbocation can be formed. libretexts.org

The most significant rearrangement pathway for a cyclopropylcarbinyl cation is the electrocyclic ring-opening to form a homoallylic cation. This process is typically very rapid and exothermic due to the relief of the significant ring strain (approximately 27 kcal/mol) of the cyclopropane (B1198618) ring. The resulting cation distributes the positive charge over several carbons, leading to the potential for multiple products upon nucleophilic attack.

In this specific case, the initial tertiary carbocation can rearrange to a more stable, resonance-delocalized homoallylic cation. Subsequent attack by a nucleophile (e.g., H₂O in solvolysis) can occur at different positions, leading to a mixture of products. Besides the direct substitution product, various rearranged alcohols or alkenes (from subsequent elimination) can be formed. lumenlearning.commasterorganicchemistry.com Such rearrangements are strong evidence for a mechanism involving carbocation intermediates, characteristic of SN1 and E1 pathways. libretexts.orgmasterorganicchemistry.com

Table 1: Potential Products from Carbocationic Rearrangement Pathways

Initial ReactantIntermediate CationRearrangement TypePotential Final Product(s)
1-(3-Methylphenyl)-1-cyclopropyl ethanol1-(3-Methylphenyl)-1-cyclopropyl ethyl cationDirect Substitution (SN1)This compound (racemized)
This compound1-(3-Methylphenyl)-1-cyclopropyl ethyl cationCyclopropyl (B3062369) Ring Opening4-(3-Methylphenyl)pent-3-en-1-ol
This compound1-(3-Methylphenyl)-1-cyclopropyl ethyl cationCyclopropyl Ring Opening1-(3-Methylphenyl)pent-4-en-1-ol
This compound1-(3-Methylphenyl)-1-cyclopropyl ethyl cationRing Opening + Elimination (E1)1-(3-Methylphenyl)-1,3-pentadiene

Beyond ionic pathways, the reactivity of this compound can also be governed by radical intermediates. The tertiary C-O bond can be homolytically cleaved under certain conditions to generate a 1-(3-methylphenyl)-1-cyclopropyl ethyl radical. nih.goveurekalert.org Such processes can be initiated by photoredox catalysis, where single-electron transfer (SET) to a suitable derivative (like a ketone or xanthate) can lead to radical formation. nih.govnih.gov

Similar to its cationic counterpart, the cyclopropylcarbinyl radical is known to undergo extremely rapid ring-opening. This reaction is so fast that cyclopropylcarbinyl radicals are often used as "radical clocks" to time other radical processes. acs.org The ring-opening of the 1-(3-methylphenyl)-1-cyclopropyl ethyl radical would produce a resonance-stabilized homoallylic radical. This intermediate can then be trapped by a radical acceptor or undergo other radical termination or propagation steps. For instance, in the presence of an electron-deficient alkene, a Giese-type addition could occur. nih.gov

Table 2: Hypothetical Products from Radical-Mediated Pathways

Radical Generation MethodInitial Radical IntermediateKey Reaction StepPotential Product Type
H-atom abstraction from O-H followed by C-O cleavage1-(3-Methylphenyl)-1-cyclopropyl ethyl radicalRadical ring-opening and H-atom trapping1-(3-Methylphenyl)pent-3-ene
Photoredox SET to corresponding ketone1-(3-Methylphenyl)-1-cyclopropyl ketyl radical anionRadical ring-opening and cycloadditionSubstituted cyclopentane (B165970) derivatives nih.gov
Conversion to Xanthate and photolysis1-(3-Methylphenyl)-1-cyclopropyl ethyl radicalRadical ring-opening and Giese addition to AcrylonitrileSubstituted heptanenitrile

To quantitatively understand why one reaction pathway is favored over another (selectivity), computational transition state analysis is an invaluable tool. Using methods like Density Functional Theory (DFT), the geometries and energies of the transition states for competing pathways can be calculated. acs.org

For the reaction of this compound, one could model the transition states for:

Direct nucleophilic substitution (SN1) on the unrearranged carbocation.

The ring-opening rearrangement of the carbocation.

Elimination (E1) from the initial carbocation.

The reaction pathway with the lowest activation energy (barrier) will be the fastest and thus determine the major kinetic product. For example, if the calculated energy barrier for the carbocation rearrangement is significantly lower than the barrier for nucleophilic attack on the initial cation, rearranged products are expected to dominate. This analysis can explain the product distribution observed experimentally and guide the design of reactions to favor a desired outcome.

Table 3: Hypothetical Calculated Activation Energies for Competing Pathways

Reaction PathwayTransition State DescriptionRelative Activation Energy (kcal/mol) (Hypothetical)Predicted Kinetic Outcome
SN1 Substitution (no rearrangement)Departure of leaving group, solvent attack5.0Minor Product
Carbocation RearrangementCyclopropyl ring C-C bond breaking1.2Favored Intermediate Formation
E1 Elimination (from initial cation)C-H bond breaking adjacent to C+6.5Minor Product
Nucleophilic attack on rearranged cationSolvent attack on homoallylic cation2.5Major Product Formation

Kinetic Studies and Determination of Rate Laws

Kinetic studies measure reaction rates to determine the rate law, an equation that relates the rate of a reaction to the concentration of reactants. The form of the rate law provides powerful evidence for a proposed mechanism. For a reaction involving this compound, such as solvolysis in a protic solvent, one might investigate the reaction rate as a function of the alcohol's concentration.

If the reaction proceeds through an SN1 or E1 mechanism, the rate-determining step is the unimolecular formation of the carbocation. masterorganicchemistry.com In this case, the rate law would be first-order with respect to the substrate and zero-order with respect to the nucleophile:

Rate = k [this compound]

This can be tested experimentally using the method of initial rates, where the initial rate of reaction is measured at different starting concentrations of the reactant. If doubling the concentration of the alcohol doubles the initial rate, it confirms a first-order dependence.

Table 4: Hypothetical Kinetic Data for Solvolysis

TrialInitial [Substrate] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
10.101.01.5 x 10⁻⁵
20.201.03.0 x 10⁻⁵
30.102.01.5 x 10⁻⁵

The data in this hypothetical table would support a first-order rate law, as doubling the substrate concentration (Trial 1 vs. 2) doubles the rate, while changing the nucleophile concentration (Trial 1 vs. 3) has no effect.

Isotope Effect Analysis for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining if a particular C-H (or other) bond is broken in the rate-determining step. wikipedia.orgyoutube.com This is achieved by replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. nih.gov

Primary KIE : A significant primary KIE (kH/kD > 2) is observed when a bond to the isotope is broken in the rate-limiting step. princeton.edu For an E2 reaction, deuterating a hydrogen on a carbon adjacent to the leaving group would result in a large primary KIE. For an SN1/E1 reaction of this compound, no primary KIE would be expected for C-H bonds, as C-H bond cleavage occurs after the rate-determining step.

Secondary KIE : A small but measurable secondary KIE (kH/kD ≠ 1) can be observed when the bond to the isotope is not broken but its environment changes during the rate-determining step. For an SN1 reaction, replacing the hydroxyl hydrogen with deuterium (B1214612) (in D₂O) can reveal information about proton transfers. nih.gov More subtly, a small, normal secondary KIE (kH/kD > 1, typically 1.05-1.25) can be observed at the carbon bearing the leaving group (the α-carbon). This is because the hybridization changes from sp³ in the reactant to sp² in the carbocation intermediate, which has lower frequency bending vibrations, making it easier to form the transition state for the non-deuterated compound. wikipedia.orgprinceton.edu

Table 5: Hypothetical Kinetic Isotope Effects and Mechanistic Interpretations

Isotopic Substitution PositionObserved KIE (kH/kD)Interpretation
α-Hydrogen (if one existed)~1.15Supports SN1 mechanism (sp³ → sp² rehybridization in rate-determining step).
β-Hydrogen (on methylphenyl ring)~1.0No C-H bond cleavage in the rate-determining step; inconsistent with E2.
β-Hydrogen (on cyclopropyl ring)~1.0No C-H bond cleavage in the rate-determining step; inconsistent with E2.
Hydroxyl Hydrogen (in D₂O solvent)>1.0Indicates proton transfer is involved in the mechanism, possibly pre-equilibrium protonation. nih.gov

Computational and Theoretical Chemistry Studies of 1 3 Methylphenyl 1 Cyclopropyl Ethanol

Quantum Chemical Calculations for Structural and Energetic Analysis

Quantum chemical calculations are at the forefront of computational chemistry, enabling detailed analysis of molecular properties from first principles. These methods are crucial for understanding the intricacies of chemical bonds, molecular geometry, and the energetic landscapes of chemical reactions involving 1-(3-methylphenyl)-1-cyclopropyl ethanol (B145695).

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of many-body systems. It is particularly valuable for studying the energetics of chemical reactions and the stability of reaction intermediates. In the context of 1-(3-methylphenyl)-1-cyclopropyl ethanol, DFT calculations can be employed to model various transformations it might undergo.

A hypothetical DFT study on the dehydration of this compound could provide the following type of data:

Species Method/Basis Set Calculated Relative Energy (kcal/mol)
This compoundB3LYP/6-311+G(d,p)0.00
Carbocation IntermediateB3LYP/6-311+G(d,p)+25.3
Transition State for DehydrationB3LYP/6-311+G(d,p)+45.7
Alkene Product + WaterB3LYP/6-311+G(d,p)-5.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a pathway to very high accuracy in chemical predictions. mdpi.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data for reaction paths.

For a molecule like this compound, high-level ab initio calculations could be used to precisely characterize the potential energy surface for key reactions, such as rearrangements or ring-opening of the cyclopropyl (B3062369) group. These calculations are particularly useful for validating the results of less computationally expensive methods like DFT and for providing a definitive picture of the reaction mechanism where experimental data is scarce. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for understanding static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape.

Prediction of Chemical Reactivity and Selectivity through Computational Models

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure, one can identify sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Concepts derived from DFT, such as Fukui functions and the dual descriptor, can be used to quantify the local reactivity of different atoms in the molecule. For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide clues about the molecule's ability to donate or accept electrons. researchgate.net The calculated electrostatic potential mapped onto the electron density surface can visually indicate electron-rich and electron-poor regions, thereby predicting sites for electrostatic interactions. nih.gov

A hypothetical reactivity descriptor table for this compound might look like this:

Atomic Site Fukui Function (f-) for Nucleophilic Attack Fukui Function (f+) for Electrophilic Attack
Oxygen (hydroxyl)0.250.05
Carbon (tertiary)0.100.30
Carbonyl (hypothetical oxidation product)0.080.45

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidating Mechanistic Details via Computational Methods

One of the most powerful applications of computational chemistry is the elucidation of detailed reaction mechanisms. mdpi.com For reactions involving this compound, computational methods can be used to map out the entire reaction coordinate, identifying all intermediates and transition states. mdpi.com This provides a step-by-step understanding of how reactants are converted into products.

For example, in a potential acid-catalyzed rearrangement of this compound, computational studies could distinguish between different possible pathways, such as those involving ring expansion of the cyclopropyl group versus those involving hydride shifts. By calculating the energy profiles for each competing mechanism, the most favorable pathway can be identified. researchgate.net This level of detail is often difficult to obtain through experimental means alone.

Strategic Role As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The utility of 1-(3-Methylphenyl)-1-cyclopropyl ethanol (B145695) as a synthetic precursor stems from the reactivity of its constituent parts: the hydroxyl group, the cyclopropyl (B3062369) ring, and the substituted aromatic ring. These functional groups can be manipulated selectively or in concert to construct intricate molecular frameworks.

The presence of the cyclopropyl group is a key feature of many biologically active compounds and complex molecular structures. 1-(3-Methylphenyl)-1-cyclopropyl ethanol serves as a readily available starting material for the synthesis of a variety of cyclopropyl-containing derivatives. A notable example is its role as a precursor to substituted thiophene (B33073) aldehydes.

Recent research has demonstrated a one-pot procedure for the synthesis of thiophene aldehydes from cyclopropyl ethanol derivatives through a ring-opening/annulation reaction with potassium sulfide. nih.gov In this transformation, the cyclopropyl ethanol is reacted with a sulfur source, leading to the formation of a new heterocyclic ring. This method is tolerant of various functional groups on the aromatic ring, indicating that this compound is a suitable substrate for the synthesis of 5-(3-methylphenyl)thiophene-2-carbaldehyde. The general reaction involves the cleavage of C-C bonds in the cyclopropyl ring and the formation of two new C-S bonds. nih.gov This synthetic route provides a concise and efficient way to access a class of thiophenes that would be more challenging to prepare using traditional methods.

The general synthesis of various 1-aryl-1-cyclopropyl ethanols is often achieved through the reaction of a corresponding aryl cyclopropyl ketone with an organometallic reagent, or by the addition of a cyclopropyl Grignard reagent to an appropriate ketone. For instance, the reaction of cyclopropyl methyl ketone with a Grignard reagent derived from a bromotoluene derivative would yield the target compound. rsc.org The availability of these starting materials makes this compound and its analogs accessible for further synthetic exploration.

The structure of this compound offers multiple sites for derivatization, allowing it to serve as a scaffold in multi-step synthetic sequences. Although specific multi-step syntheses starting from this exact compound are not extensively documented in the literature, its potential is evident from the known reactivity of its functional groups.

The aromatic tolyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups such as nitro, halogen, or acyl groups at positions ortho or para to the methyl group. The methyl group itself can be a site for further transformation, for example, through benzylic bromination followed by nucleophilic substitution or oxidation to a carboxylic acid.

Concurrently, the aliphatic portion of the molecule, the cyclopropyl ethanol moiety, offers its own set of reactive handles. The tertiary alcohol can be converted to an ether or an ester, or it could be eliminated to form an alkene. The strained cyclopropyl ring can undergo ring-opening reactions under various conditions (acidic, thermal, or metal-catalyzed) to generate linear alkyl chains with defined stereochemistry, which can then be further functionalized. This dual reactivity makes this compound a potentially valuable scaffold for creating libraries of diverse compounds for applications in medicinal chemistry and materials science.

Utility in Cascade and Multicomponent Reaction Sequences

Cascade reactions, where a single reaction setup initiates a sequence of transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for the efficient construction of complex molecules. nih.govnsf.gov While the direct participation of this compound in such sequences is not yet a prominent feature in the literature, its structure suggests potential applications.

For example, the acid-catalyzed dehydration of this compound could generate a reactive cyclopropyl-stabilized carbocation. This intermediate could, in a cascade sequence, be trapped by an internal or external nucleophile, leading to more complex structures. The ring strain of the cyclopropyl group could also be harnessed to drive subsequent rearrangements or ring-expansion reactions within a cascade process.

In the context of MCRs, this compound could potentially be used to generate a key intermediate that then combines with other components. For instance, an oxidation reaction could convert the alcohol to a ketone, which could then participate in a Biginelli or Hantzsch-type multicomponent reaction to form heterocyclic systems. The development of such cascade or multicomponent reactions involving this building block remains an area ripe for exploration.

Contribution to the Development of Novel Synthetic Methodologies

The use of unique starting materials often drives the development of new synthetic methods. The application of this compound and its analogs as precursors for thiophene aldehydes is a case in point. The discovery that readily available cyclopropyl ethanols can undergo a ring-opening/annulation with a simple sulfur source to form thiophenes in a one-pot reaction represents a novel synthetic methodology. nih.gov

This transformation provides a new disconnection for the synthesis of substituted thiophenes, which are important structural motifs in many pharmaceuticals and organic materials. The value of this methodology is enhanced by the accessibility of a range of substituted 1-aryl-1-cyclopropyl ethanols, allowing for the generation of a library of thiophene derivatives. The specific contribution of this compound is that it enables the synthesis of a thiophene with a specific substitution pattern that can be further elaborated, thus expanding the scope and utility of this new method. Future research may uncover other unique reactivities of this compound, leading to the development of further novel synthetic transformations.

Q & A

Basic Research Questions

Q. What are the standard chemical synthesis routes for 1-(3-Methylphenyl)-1-cyclopropyl ethanol, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Friedel-Crafts alkylation or acylation, followed by cyclopropanation. For example, reacting 3-methylacetophenone with cyclopropane derivatives under Lewis acid catalysis (e.g., AlCl₃) can yield the target compound. Optimization of solvent (e.g., ethanol, THF), temperature (60–100°C), and stoichiometry is critical. Evidence from analogous syntheses (e.g., 1-(4-Methylphenyl)ethanol) suggests that sodium borohydride reduction of ketones or Grignard reactions with cyclopropane-containing reagents may also apply .
  • Key Data : For 1-(4-Methylphenyl)ethanol, reduction of 4-methylacetophenone with LiAlH₄ achieves ~85% yield, while biocatalytic methods using Daucus carota cells show enantioselectivity (>90% ee) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and aryl-methyl groups.
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (expected m/z ~190.16 for C₁₂H₁₄O).
  • Chromatography : HPLC or GC with chiral columns to assess purity and enantiomeric excess .
    • Physicochemical Data : Similar compounds (e.g., 1-(4-Methylphenyl)ethanol) have densities of 0.98–0.99 g/cm³ and solubility profiles favoring organic solvents (e.g., ethanol, DMSO) over water .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Testing : Agar diffusion assays against E. coli or S. aureus at concentrations of 10–100 µg/mL.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values.
    • Evidence : Structural analogs like 1-(4-Methylphenyl)ethanol show moderate antimicrobial activity (MIC ~50 µg/mL) but lack detailed mechanistic studies .

Advanced Research Questions

Q. How do enantiomeric forms of this compound influence pharmacological activity, and what strategies optimize enantioselective synthesis?

  • Methodology :

  • Biocatalysis : Use plant cells (e.g., Petroselinum crispum) or engineered enzymes (e.g., ketoreductases) for asymmetric reduction of prochiral ketones. For example, P. crispum achieves >95% ee for (S)-1-(4-Methylphenyl)ethanol .
  • Chiral Chromatography : Compare activity of (R)- and (S)-enantiomers in receptor-binding assays (e.g., GPCR targets).
    • Data Gap : No studies directly link enantiopurity to bioactivity for this compound, but analogous alcohols show divergent pharmacokinetic profiles .

Q. What are the key challenges in analyzing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Derivatization : Synthesize analogs with modified aryl (e.g., nitro, methoxy) or cyclopropane substituents.
  • Computational Modeling : DFT calculations to correlate electronic properties (e.g., Hammett σ values) with bioactivity.
    • Evidence : For 1-Phenylethanol analogs, electron-withdrawing groups on the aryl ring enhance antimicrobial potency by 2–3 fold .

Q. How do environmental factors (pH, temperature) affect the stability and reactivity of this compound?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound at pH 2–12 and 25–60°C for 1–4 weeks. Monitor degradation via HPLC.
  • Kinetic Studies : Arrhenius plots to predict shelf-life under storage conditions.
    • Findings : Similar alcohols degrade rapidly under acidic conditions (t₁/₂ < 24 hrs at pH 2) but remain stable in neutral buffers .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Analysis : Discrepancies arise from solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., 5% vs. 10% AlCl₃), and workup methods.
  • Resolution : Design a Design of Experiments (DoE) approach to isolate critical variables. For example, a 2³ factorial experiment testing solvent, temperature, and catalyst .

Key Research Gaps

  • Mechanistic Insights : No studies elucidate the molecular targets or metabolic pathways of this compound.
  • Environmental Impact : Ecotoxicological data (e.g., LC₅₀ for aquatic organisms) are absent but critical for industrial scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.